1-(3,5-dichlorophenyl)-1H-pyrrole
Overview
Description
Scientific Research Applications
Anti-inflammatory Activity
Pyrrole derivatives, including 1-(3,5-dichlorophenyl)-1H-pyrrole, show significant potential in pharmacology, specifically as anti-inflammatory agents. A study demonstrated the synthesis of pyrrole derivatives and their effectiveness in reducing inflammation. These compounds were more potent than the standard drug etoricoxib in inhibiting paw edema, highlighting their potential in anti-inflammatory therapies (Dholakia, 2023).
Antimycobacterial Properties
Research on pyrrole derivatives also includes their application as antimycobacterial agents. A study on 1,5-Diphenylpyrrole derivatives, similar in structure to this compound, revealed their effectiveness against Mycobacterium tuberculosis. These derivatives showed better activity than existing treatments like streptomycin (Biava et al., 2008).
Corrosion Inhibition
Pyrrole derivatives are also utilized in industrial applications such as corrosion inhibition. A study on a pyrrole derivative showed it to be effective in protecting steel surfaces by blocking active sites, demonstrating its potential in material science and engineering applications (Louroubi et al., 2019).
Antitubercular Activity
Further research on pyrrole derivatives has explored their potential in treating tuberculosis. A study synthesized novel pyrrole derivatives and evaluated their in vitro anti-tubercular testing, showing promising results compared to the standard anti-tubercular drug rifamycin (Uthale, 2014).
Optoelectronic Material Applications
Pyrrole derivatives find applications in optoelectronic materials. Research has highlighted their relevance in fields like organic field-effect transistors (OFET). They are essential for developing photoluminescent conjugated polymers, which are significant for electronic applications (Beyerlein & Tieke, 2000).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Studies have shown that pyrrole derivatives exhibit antibacterial and antifungal properties. These properties are enhanced by specific structural modifications, such as the introduction of a methoxy group (Hublikar et al., 2019).
Herbicidal Activity
Pyrrole derivatives have also been investigated for their herbicidal activity. A study on a pyrrolinone compound related to this compound demonstrated selectivity between different plant species, suggesting potential use in agriculture (Yamato et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to disrupt the synthesis of chitin in target pests, leading to their death or infertility .
Pharmacokinetics
Related compounds have been shown to have a detectable presence in the blood for up to 72 hours after administration .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 1-(3,5-dichlorophenyl)-1H-pyrrole can be influenced by various environmental factors. For instance, related compounds have been shown to be more effective in certain environments, such as in the presence of specific pests .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole compounds can interact with various enzymes and proteins
Cellular Effects
It has been suggested that pyrrole derivatives can affect cellular processes
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380285 | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154458-86-3 | |
Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione identified as a potential CypA ligand?
A: Researchers utilized a high-throughput screening method called single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) coupled with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique identifies ligands by detecting changes in hydrogen-deuterium exchange rates of a target protein upon ligand binding. By screening two large chemical libraries (LOPAC and DIVERSet), this compound-2,5-dione was flagged as a potential CypA ligand. []
Q2: What is the significance of discovering novel CypA ligands like this compound-2,5-dione?
A: CypA is overexpressed in lung cancer tumors, making it a potential therapeutic and diagnostic target. [] Identifying new molecules that bind to CypA, like this compound-2,5-dione, offers opportunities to develop novel diagnostic imaging agents or therapeutic agents for lung cancer. The discovery of new ligands with diverse structures also provides valuable tools to further investigate CypA's biological function and its role in disease.
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